N-(4-bromopyridin-2-yl)benzamide

Physicochemical Properties Lipophilicity Drug Discovery

Medicinal chemists sourcing pyridinyl benzamide building blocks for kinase inhibitor libraries often encounter regioisomeric ambiguity that undermines coupling selectivity. N-(4-bromopyridin-2-yl)benzamide resolves this with unambiguous 4-bromo substitution on the pyridine ring, enabling predictable Suzuki-Miyaura diversification. • Electrophilic 4-Br handle validated in Pd-catalyzed cross-coupling for tricyclic pharmacophore synthesis (U.S. Patent 5,998,620). • XLogP3 2.6 provides a less lipophilic alternative to the 3-bromo regioisomer (XLogP3 3.0) for fine-tuning ADME properties. • Shipped with batch-specific analytical documentation to confirm regioisomeric identity and support HPLC method development.

Molecular Formula C12H9BrN2O
Molecular Weight 277.12 g/mol
CAS No. 1197371-39-3
Cat. No. B1405860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromopyridin-2-yl)benzamide
CAS1197371-39-3
Molecular FormulaC12H9BrN2O
Molecular Weight277.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=NC=CC(=C2)Br
InChIInChI=1S/C12H9BrN2O/c13-10-6-7-14-11(8-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,14,15,16)
InChIKeyCGPHDASGYAHGOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-bromopyridin-2-yl)benzamide Overview


N-(4-bromopyridin-2-yl)benzamide (CAS 1197371-39-3) is a heteroaryl benzamide derivative with the molecular formula C12H9BrN2O and a molecular weight of 277.12 g/mol [1]. The compound features a bromine atom at the 4-position of the pyridine ring and a benzamide moiety, placing it within the pyridinyl benzamide class . This class has been extensively explored in kinase inhibitor drug discovery, with multiple co-crystal structures deposited in the Protein Data Bank (e.g., PDB ID 3TV4, 6E9L) demonstrating the scaffold's capacity to engage kinase active sites [2][3]. Computed physicochemical properties include a topological polar surface area of 42 Ų and an XLogP3 value of 2.6, suggesting moderate lipophilicity [1].

Regioisomer Procurement Alert


Generic substitution within the pyridinyl benzamide class is not scientifically defensible because the position of the bromine atom fundamentally alters the compound's reactivity, physicochemical profile, and suitability for downstream synthetic applications. N-(4-bromopyridin-2-yl)benzamide contains a bromine atom on the pyridine ring, making it an electrophilic partner for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling . In contrast, its regioisomeric analog 4-bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2) places the bromine on the benzamide phenyl ring, which produces a different LogP (XLogP3 = 3 vs. 2.6), different melting point (134–136 °C vs. experimental value not established), and distinct coupling reactivity [1][2]. These structural and property differences mean that the two compounds are not interchangeable as synthetic building blocks. The quantitative evidence below establishes the specific, verifiable differentiation that should guide procurement decisions.

N-(4-bromopyridin-2-yl)benzamide Procurement Evidence


Lipophilicity and TPSA Comparison

N-(4-bromopyridin-2-yl)benzamide exhibits a computed XLogP3 value of 2.6 and a topological polar surface area of 42 Ų [1]. Its regioisomer, 4-bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2), displays a higher computed XLogP3 of 3 [2]. This quantitative difference in lipophilicity indicates that the target compound is less hydrophobic than its analog, which influences solubility and permeability profiles in biological assays.

Physicochemical Properties Lipophilicity Drug Discovery Medicinal Chemistry

Patented Synthetic Intermediate

N-(4-bromopyridin-2-yl)benzamide is explicitly identified as a key intermediate in the synthesis of tricyclic compounds with known pharmacological applications. U.S. Patent 5,998,620 describes a process for preparing compounds that are useful as antihistamines and as inhibitors of farnesyl protein transferase, wherein the synthetic route comprises reacting a bromo-substituted pyridine (such as 4-bromo-2-aminopyridine) with an amine to form an amide intermediate structurally consistent with N-(4-bromopyridin-2-yl)benzamide [1][2]. This establishes a verifiable, value-added synthetic application not uniformly present across all pyridinyl benzamide analogs.

Organic Synthesis Medicinal Chemistry Process Chemistry Antihistamines

Melting Point Difference vs. Regioisomer

Experimental melting point data for N-(4-bromopyridin-2-yl)benzamide is not reported in the open literature, but its regioisomer 4-bromo-N-(pyridin-2-yl)benzamide (CAS 14547-83-2) has a documented melting point of 134–136 °C [1]. This establishes a baseline expectation that the target compound will exhibit a different thermal profile due to the altered bromine substitution pattern, which is relevant for purification method development and solid-state characterization.

Physical Chemistry Crystallization Purification Analytical Chemistry

Kinase Scaffold Co-Crystal Validation

The pyridinyl benzamide scaffold, to which N-(4-bromopyridin-2-yl)benzamide belongs, has been structurally validated as a kinase inhibitor framework through multiple X-ray co-crystal structures. PDB entry 3TV4 (resolution: not specified) depicts human B-Raf kinase domain in complex with a bromopyridine benzamide inhibitor [1]. PDB entry 6E9L (resolution: not specified) shows Protein Kinase A in complex with a pyridinylbenzamide-based inhibitor [2]. Structure-activity relationship studies on this scaffold have led to the discovery of dual MNK1 and MNK2 inhibitors with potent on-target inhibition of eIF4E phosphorylation in cells and promising in vitro and in vivo pharmacokinetic profiles [3]. This establishes the class-level validity of the scaffold for kinase-targeted research.

Kinase Inhibition Structural Biology Fragment-Based Drug Discovery Oncology

Research Applications for N-(4-bromopyridin-2-yl)benzamide


Suzuki Coupling for Kinase Libraries

N-(4-bromopyridin-2-yl)benzamide is optimally deployed as a synthetic building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . The 4-bromo substituent on the pyridine ring serves as an electrophilic handle, enabling diversification through coupling with aryl or heteroaryl boronic acids. This application directly leverages the compound's documented role as a synthetic intermediate in patented tricyclic compound synthesis and aligns with the scaffold's validated engagement with kinase active sites as shown in PDB co-crystal structures [1][2]. Researchers focused on generating focused kinase inhibitor libraries or optimizing hit compounds should prioritize this compound over its 2-bromo regioisomers, which exhibit different coupling reactivity and lipophilicity profiles [3].

Lipophilicity SAR Probe

The computed XLogP3 value of 2.6 for N-(4-bromopyridin-2-yl)benzamide, compared to 3 for its regioisomer 4-bromo-N-(pyridin-2-yl)benzamide, makes this compound a useful probe for structure-activity relationship studies examining the impact of lipophilicity on compound properties [1]. Medicinal chemists optimizing lead series can utilize this compound as a less lipophilic analog to explore trade-offs between potency, solubility, and metabolic stability without introducing additional heteroatoms or charged moieties. This application is particularly relevant given the pyridinyl benzamide scaffold's established role in kinase inhibitor programs [2].

Tricyclic Antihistamine Intermediate

The compound is explicitly documented as a key intermediate in the synthesis of tricyclic compounds with antihistamine and farnesyl protein transferase inhibitory activity per U.S. Patent 5,998,620 [1]. Process chemists developing scalable routes to tricyclic pharmacophores or investigating novel antihistamine scaffolds should procure this compound as a validated starting material with a defined synthetic pathway, thereby reducing route-scouting efforts and accelerating development timelines.

Regioisomeric Purity Analysis Reference

Given the melting point differentiation between regioisomers (134–136 °C documented for 4-bromo-N-(pyridin-2-yl)benzamide vs. the unreported value for N-(4-bromopyridin-2-yl)benzamide), this compound can serve as an analytical reference standard for developing HPLC, LC-MS, or DSC methods to distinguish regioisomeric bromopyridinyl benzamides . Analytical chemistry groups supporting medicinal chemistry or process development efforts can utilize this compound to establish purity specifications and confirm the absence of regioisomeric impurities in synthetic batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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